

The Enigmatic Past: A Technical Guide to 2-(4-Aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Aminophenylthio)acetic acid

Cat. No.: B089599

[Get Quote](#)

An In-depth Technical Guide on the Core

This technical guide delves into the historical context and discovery of **2-(4-Aminophenylthio)acetic acid**, a compound with a surprisingly elusive origin story within the annals of chemical literature. While its contemporary applications and physicochemical properties are well-documented by modern suppliers, its initial synthesis and the scientific impetus behind its creation are not readily apparent in readily accessible historical records. This document, therefore, presents a plausible reconstruction of its early synthesis based on established chemical principles of the time, alongside a comprehensive summary of its known modern data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule, including its foundational chemistry.

Historical Context and Postulated Discovery

The precise date and the specific researchers who first synthesized **2-(4-Aminophenylthio)acetic acid** are not clearly documented in the reviewed scientific literature. However, based on the chemical structure and the prevalent synthetic methodologies of the early to mid-20th century, it is highly probable that its discovery was an extension of the broader exploration of aromatic sulfur compounds and amino acids. The likely precursors, 4-aminothiophenol and chloroacetic acid, were known reagents during this period. The synthesis would have been a straightforward nucleophilic substitution, a fundamental reaction in organic chemistry.

The scientific interest at the time could have been multifaceted. Researchers were actively investigating the biological activities of various substituted aromatic compounds. The introduction of a thioacetic acid moiety to an aniline derivative would have been a logical step in the systematic exploration of structure-activity relationships, potentially in the search for new dyes, therapeutic agents, or analytical reagents. Indeed, modern documentation points to its use as an analytical reagent for the determination of nitrite ions.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Aminophenylthio)acetic acid** is presented in Table 1. This data has been aggregated from various contemporary chemical suppliers and databases.

Property	Value
CAS Number	104-18-7
Molecular Formula	C ₈ H ₉ NO ₂ S
Molecular Weight	183.23 g/mol
Melting Point	196-198 °C
Appearance	Light yellow to tan powder
Solubility	Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane

Plausible Historical Synthesis: Experimental Protocol

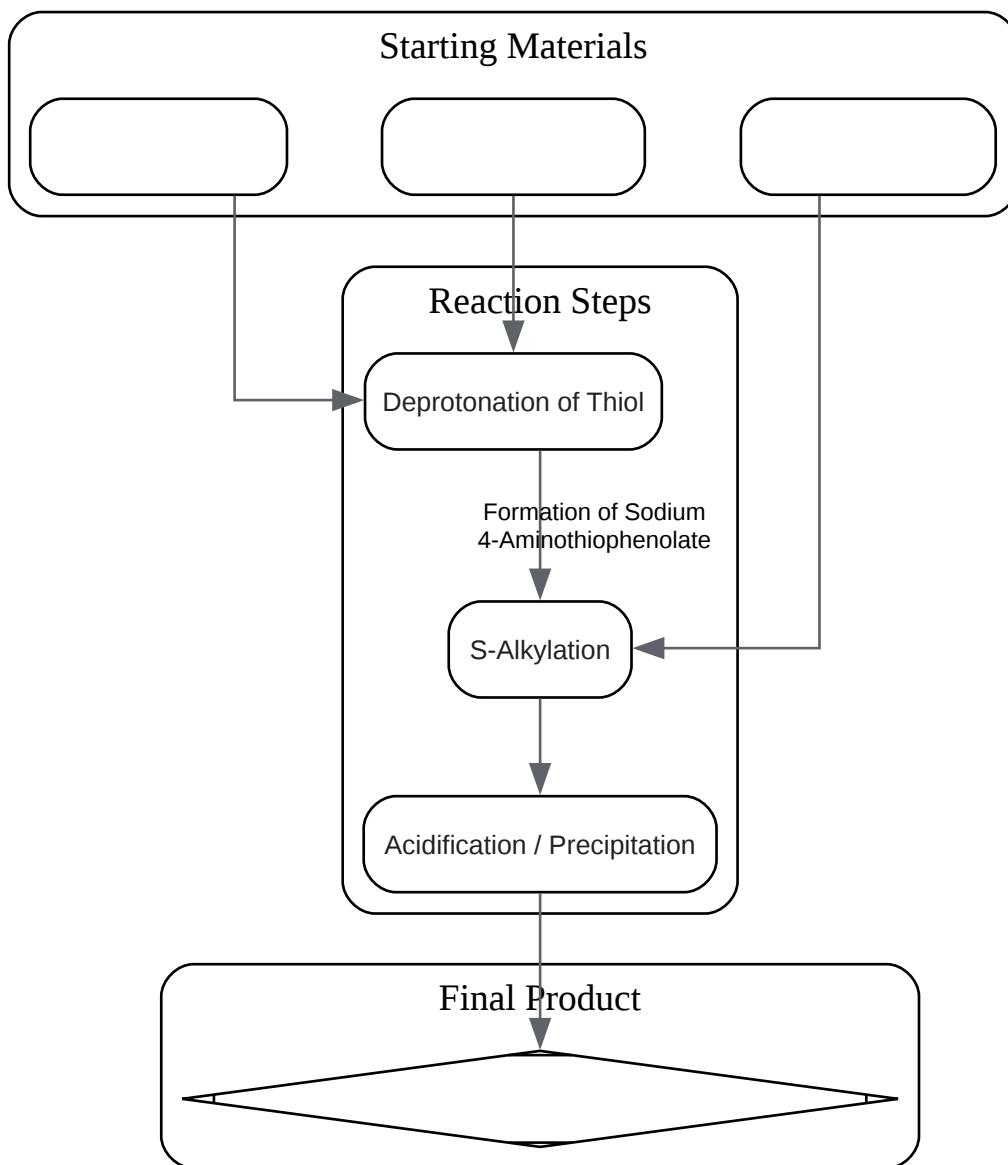
The following experimental protocol describes a plausible method for the first synthesis of **2-(4-Aminophenylthio)acetic acid**, based on the well-established reaction between a thiophenol and a haloacetic acid.

Reaction: The synthesis involves the S-alkylation of 4-aminothiophenol with chloroacetic acid in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Step 1: Preparation of Sodium 4-Aminothiophenolate

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 12.5 g (0.1 mol) of 4-aminothiophenol in 100 mL of ethanol.
- Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water to the stirred solution.
- Continue stirring for 30 minutes at room temperature to ensure the complete formation of the sodium thiophenolate salt.

Step 2: S-Alkylation


- Prepare a solution of 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of water and neutralize it with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of water.
- Add the sodium chloroacetate solution dropwise to the stirred solution of sodium 4-aminothiophenolate over a period of 30 minutes.
- After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 2 hours.

Step 3: Isolation and Purification

- Cool the reaction mixture to room temperature.
- Carefully acidify the mixture with dilute hydrochloric acid until the pH reaches approximately 4-5. The product, **2-(4-Aminophenylthio)acetic acid**, will precipitate out of the solution.
- Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure **2-(4-Aminophenylthio)acetic acid**.
- Dry the purified crystals in a vacuum oven at 60 °C.

Visualizing the Synthesis

The logical workflow for the plausible historical synthesis of **2-(4-Aminophenylthio)acetic acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Plausible synthesis workflow for **2-(4-Aminophenylthio)acetic acid**.

Conclusion

While the definitive historical discovery of **2-(4-Aminophenylthio)acetic acid** remains to be unearthed from the primary literature, its chemical nature allows for a confident reconstruction of its likely inaugural synthesis. The compound sits at the intersection of classic aromatic and sulfur chemistry, and its modern availability provides researchers with a tool for various applications, including its documented use in analytical chemistry. This guide provides a solid foundation for professionals working with this molecule by combining its known contemporary data with a sound, historically plausible synthetic context. Further archival research into the chemical literature of the early 20th century may one day reveal the original publication that introduced this intriguing molecule to the world.

- To cite this document: BenchChem. [The Enigmatic Past: A Technical Guide to 2-(4-Aminophenylthio)acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089599#historical-context-and-discovery-of-2-4-aminophenylthio-acetic-acid\]](https://www.benchchem.com/product/b089599#historical-context-and-discovery-of-2-4-aminophenylthio-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com